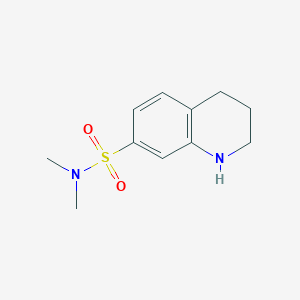

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide

Description

Historical Context of Tetrahydroquinoline Derivatives in Medicinal Chemistry

The historical development of tetrahydroquinoline derivatives in medicinal chemistry traces back several decades, with these compounds emerging as privileged scaffolds due to their exceptional biological activity profiles. Early recognition of tetrahydroquinoline derivatives occurred through the study of naturally occurring alkaloids, where researchers observed that partial saturation of the quinoline ring system often enhanced biological activity and selectivity compared to their fully aromatic counterparts. The pharmaceutical industry's interest in these compounds intensified following the discovery that tetrahydroquinoline-based structures could serve as effective neurotropic agents, marking a significant departure from their traditional antimalarial and antibacterial applications.

During the late twentieth century, systematic structure-activity relationship studies revealed that tetrahydroquinoline derivatives possessed remarkable versatility in targeting diverse biological pathways. The Povarov reaction emerged as a key synthetic methodology for constructing these frameworks, enabling medicinal chemists to access libraries of compounds with varied substitution patterns. This synthetic accessibility, combined with the scaffold's inherent pharmacological properties, established tetrahydroquinoline derivatives as essential components in drug discovery programs. The historical progression from natural product isolation to synthetic library construction demonstrates the enduring value of this molecular framework in medicinal chemistry.

The evolution of tetrahydroquinoline chemistry has been particularly notable in the context of neuroscience applications. Historical studies identified specific tetrahydroquinoline derivatives as potent modulators of neurotransmitter systems, leading to their investigation as potential treatments for neurodegenerative disorders. The compound N-[2-(4-morpholino) ethyl]1,2,3,4-tetrahydroquinoline emerged as an early example of biologically active derivatives, demonstrating interesting neurotropic properties that expanded the therapeutic potential of this chemical class. These historical developments established the foundation for contemporary research into tetrahydroquinoline sulfonamides, including this compound.

Recent historical developments have witnessed the application of tetrahydroquinoline derivatives in oncology, where they have shown promise as gamma-secretase inhibitors for Alzheimer's disease treatment. The historical trajectory of these compounds illustrates their transition from natural product curiosities to rationally designed therapeutic agents. Modern synthetic approaches have enabled the preparation of tetrahydroquinoline derivatives with enhanced selectivity and potency, reflecting decades of accumulated knowledge in structure-activity relationships. The historical context of tetrahydroquinoline derivatives provides essential background for understanding the contemporary significance of compounds like this compound.

Structural Significance of Sulfonamide Functionalization in Heterocyclic Systems

The incorporation of sulfonamide functionality into heterocyclic systems represents a fundamental strategy in medicinal chemistry for enhancing biological activity and modulating pharmacokinetic properties. Sulfonamides have occupied a central position in pharmaceutical chemistry since their introduction as antibacterial agents, and their integration with heterocyclic scaffolds has yielded compounds with diverse therapeutic applications. The sulfonamide group's ability to participate in hydrogen bonding interactions, combined with its metabolic stability, makes it an attractive pharmacophore for drug design. When attached to tetrahydroquinoline systems, sulfonamide groups can significantly alter the compound's binding affinity and selectivity for biological targets.

The structural significance of sulfonamide functionalization extends beyond simple pharmacophore incorporation to encompass fundamental changes in molecular geometry and electronic properties. The sulfonamide group's tetrahedral geometry around the sulfur atom introduces specific spatial requirements that can enhance target selectivity through optimized binding interactions. In tetrahydroquinoline-7-sulfonamide derivatives, the positioning of the sulfonamide group at the 7-position creates opportunities for favorable interactions with protein binding sites while maintaining the core scaffold's inherent activity. The electron-withdrawing nature of the sulfonamide group also influences the electronic distribution within the tetrahydroquinoline ring system, potentially affecting binding affinity and metabolic stability.

Contemporary research has demonstrated that sulfonamide functionalization of heterocyclic systems can confer antiviral properties, expanding the therapeutic potential beyond traditional antibacterial applications. The synthesis of sulfonamide-containing heterocycles often involves the reaction of N-nucleophilic centers with sulfonyl chlorides, providing versatile synthetic routes for library construction. In the context of tetrahydroquinoline derivatives, sulfonamide functionalization has enabled the development of compounds with enhanced selectivity for specific biological targets. The ability to introduce various substituents on the sulfonamide nitrogen atoms, as exemplified by the dimethyl substitution in this compound, provides additional opportunities for fine-tuning biological activity.

The structural significance of sulfonamide functionalization is further emphasized by recent developments in quinoline-based sulfonamide derivatives, which have shown promising cytotoxic and anticancer activities. These compounds demonstrate that the combination of quinoline-related scaffolds with sulfonamide functionality can yield molecules with potent biological activities and favorable selectivity profiles. The mechanistic basis for this enhanced activity often involves the sulfonamide group's participation in critical binding interactions with target proteins, while the heterocyclic core provides the fundamental recognition elements. Understanding the structural significance of sulfonamide functionalization is essential for appreciating the design rationale behind compounds like this compound and their potential therapeutic applications.

Properties

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZCJNTYEFJSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with phenylethanolamine N-methyltransferase (PNMT), acting as a potent and selective inhibitor . This interaction is crucial as it can modulate the levels of neurotransmitters in the body, impacting various physiological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of NADPH-generating enzymes and chaperones, as well as the level of apoptotic processes in certain cell types . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes like PNMT, inhibiting their activity and thereby altering the levels of neurotransmitters . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important for understanding its potential therapeutic and toxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter levels and improving physiological functions. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and increased apoptosis . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby affecting the overall metabolic balance in cells . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.

Biological Activity

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide is a sulfonamide derivative notable for its diverse biological activities. This compound's unique tetrahydroquinoline structure and sulfonamide group contribute to its potential applications in medicinal chemistry, particularly as an antimicrobial agent and in modulating neurotransmitter systems.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆N₂O₂S

- Molecular Weight : 240.32 g/mol

- Structural Features : The compound features a dimethyl group on the nitrogen atom and a sulfonamide group attached to the quinoline ring, enhancing its solubility and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It demonstrates efficacy against various pathogens by potentially inhibiting bacterial growth through interactions with biological targets.

Neurotransmitter Modulation

Similar compounds have been studied for their ability to modulate neurotransmitter systems, suggesting that this compound may also influence central nervous system activity . This dual action could position it as a candidate for treating neurological disorders.

The mechanism of action involves the compound's ability to form hydrogen bonds with biological macromolecules. This interaction can influence enzyme activities by binding to active or allosteric sites, thus modulating biochemical pathways essential for various physiological functions .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | Isoquinoline core instead of quinoline | Potentially different biological activities |

| 1,2,3,4-Tetrahydroisoquinoline-7-sulfonic acid amide | Lacks dimethyl substitution | Different solubility and reactivity |

| N,N-diethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide | Ethyl groups instead of methyl | Variations in lipophilicity and biological activity |

These comparisons illustrate how modifications in substituents can significantly affect both chemical properties and biological activities.

Study on Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional sulfonamides. This suggests enhanced potency and a potential for clinical application in treating bacterial infections.

Neuropharmacological Evaluation

In vitro studies have demonstrated that this compound acts as a dual reuptake inhibitor for serotonin and dopamine. These findings suggest its potential utility in treating mood disorders by enhancing neurotransmitter availability in synaptic clefts .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide is its role as an antimicrobial agent . Research indicates that this compound exhibits significant activity against various bacterial pathogens. Its mechanism often involves inhibiting bacterial growth by interfering with essential metabolic processes.

Case Studies:

- A study demonstrated that derivatives of tetrahydroquinoline compounds showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Another investigation highlighted its effectiveness in treating infections caused by resistant strains of bacteria, showcasing its relevance in combating antibiotic resistance .

Neuropharmacological Applications

This compound has also been explored for its neuropharmacological properties . Compounds with similar structures have been linked to modulation of neurotransmitter systems, indicating potential applications in treating neurodegenerative disorders and mental health conditions.

Potential Uses:

- The compound may act as an antagonist to orexin receptors, which are implicated in sleep disorders and appetite regulation. This suggests potential therapeutic applications in conditions such as insomnia and narcolepsy .

- Additionally, there is ongoing research into its use as a neuroprotective agent for conditions like Alzheimer’s disease and other forms of dementia due to its ability to cross the blood-brain barrier .

Other Therapeutic Applications

Beyond antimicrobial and neuropharmacological uses, this compound is being investigated for various other therapeutic applications:

Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide and related sulfonamide derivatives:

Key Research Findings

Core Structure Impact: Tetrahydroquinoline derivatives (e.g., the target compound) are often explored for CNS activity, whereas tetrahydroisoquinoline analogs (e.g., ) are linked to broader bioactivities, including antitumor and antimicrobial effects . The isoquinoline core in may enhance binding to specific biological targets due to its planar aromaticity compared to the partially saturated quinoline core .

Substituent Effects: Dimethyl vs. Nitro Group: The nitro-substituted analog () exhibits higher reactivity, making it a candidate for prodrug development or as an intermediate in synthesizing active metabolites .

Hazard Profiles :

- The positional isomer (6-sulfonamide) in carries warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335). Similar hazards may apply to the 7-sulfonamide, though substituent positioning could modulate toxicity .

Preparation Methods

Cyclization and Reduction Approaches

The tetrahydroquinoline scaffold can be synthesized through various methods including:

Reduction of quinoline derivatives followed by cyclization: Starting from quinoline or substituted quinolines, reduction of the aromatic ring followed by intramolecular cyclization yields the tetrahydroquinoline structure with high diastereoselectivity (yields 93–98%).

Domino or tandem reactions: These involve sequences such as reduction-oxidation followed by ring closure, acid-catalyzed rearrangements, or metal-promoted cyclizations to efficiently build the tetrahydroquinoline ring.

Reductive amination: Incorporation of N-methyl groups can be achieved by adding formaldehyde during hydrogenation, facilitating N-methylation on the tetrahydroquinoline nitrogen.

Introduction of the Sulfonamide Group at the 7-Position

Sulfonyl Chloride Coupling

The sulfonamide moiety is introduced by reacting the amino-substituted tetrahydroquinoline intermediate with sulfonyl chlorides under basic conditions:

Acid–amine cross-coupling: Amino-substituted tetrahydroquinolines react with sulfonyl chlorides in the presence of a base such as DIPEA (N-ethyl-N-isopropylpropan-2-amine) in an aprotic solvent like DMF at room temperature to afford sulfonamide derivatives.

The reaction is typically stirred under nitrogen atmosphere for 20–30 minutes, followed by aqueous work-up and purification by column chromatography to isolate pure sulfonamide products.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Amino-tetrahydroquinoline + sulfonyl chloride | DIPEA (2.5 equiv), sulfonyl chloride (1.5–3 equiv) | DMF | Room temp | 20–30 min | High (not specified) |

N,N-Dimethylation of Sulfonamide Nitrogen

The N,N-dimethylation is achieved by reductive amination protocols or direct alkylation of sulfonamide nitrogen using methylating agents or formaldehyde/hydrogenation mixtures.

This step ensures the sulfonamide nitrogen is substituted with two methyl groups, enhancing the compound’s lipophilicity and potentially modulating biological activity.

Representative Synthetic Sequence (Based on Recent Research)

A recent study on quinoline-sulfonamide derivatives synthesis outlines a five-step sequence that can be adapted for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide:

Cyclization: Starting from 2-amino-substituted benzophenone derivatives, cyclization with diketones under acidic conditions forms quinoline intermediates.

Reduction: Nitro groups on quinoline intermediates are reduced to amines using zinc dust and ammonium chloride.

Acid–amine coupling: Amino-quinolines are coupled with substituted sulfonyl chlorides in the presence of DIPEA in DMF.

Suzuki cross-coupling (if applicable): To introduce aryl substituents on the quinoline core.

N-alkylation: Final alkylation with methylating agents or reductive amination to yield N,N-dimethyl sulfonamide derivatives.

Analytical and Characterization Techniques

Each intermediate and final product is confirmed by spectroscopic methods such as ^1H and ^13C NMR, DEPT-135, COSY, HSQC, and HRMS.

Photophysical properties can be assessed by UV–vis and fluorescence spectroscopy, although these are beyond the scope of preparation methods.

Summary Table of Preparation Methods

Research Findings and Considerations

The key to successful synthesis lies in the selective functionalization of the quinoline ring and controlled introduction of sulfonamide groups.

The use of mild reaction conditions (room temperature, mild bases) preserves sensitive functionalities.

The N,N-dimethylation step can be integrated into the reduction phase to streamline synthesis.

Recent advances in palladium-catalyzed cross-coupling and acid–amine coupling improve structural diversity and yield.

Q & A

What are the key structural features of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide, and how do they influence its reactivity in medicinal chemistry?

Basic Research Focus

The compound contains a tetrahydroquinoline core, a sulfonamide group (-SONH), and dimethyl substituents on the amine. The tetrahydroquinoline moiety provides a bicyclic framework that enhances metabolic stability compared to planar aromatic systems, while the sulfonamide group enables hydrogen bonding with biological targets like enzymes or receptors .

Advanced Research Focus

The stereochemistry at the tetrahydroquinoline bridgehead and the electronic effects of the dimethyl group significantly impact binding affinity. For example, dimethyl substitution can alter electron density at the sulfonamide nitrogen, modulating its nucleophilicity and interaction with active sites (e.g., dihydropteroate synthase in bacterial folate pathways) . Computational docking studies (e.g., using AutoDock Vina) are recommended to predict binding modes and guide synthetic optimization.

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Basic Research Focus

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities in synthesized batches. Validate purity using HPLC (>95%) and confirm structural integrity via H/C NMR and HRMS before biological testing .

Advanced Research Focus

Mechanistic contradictions (e.g., enzyme activation vs. inhibition) may stem from off-target effects or allosteric modulation. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and CRISPR-engineered cell lines to isolate target-specific responses . Cross-reference with structurally analogous compounds (e.g., ethylsulfonyl derivatives) to identify substituent-dependent activity trends .

What synthetic strategies are optimal for enantioselective synthesis of this compound?

Basic Research Focus

A typical route involves:

Quinoline sulfonation : React 7-aminoquinoline with chlorosulfonic acid to install the sulfonamide.

Reductive alkylation : Use sodium cyanoborohydride and formaldehyde to introduce dimethyl groups .

Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.

Advanced Research Focus

For enantioselective synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) during tetrahydroquinoline ring formation or asymmetric hydrogenation using Ru-BINAP catalysts . Characterize enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) and compare optical rotation with literature standards .

How does the dimethyl group affect the compound’s pharmacokinetic properties?

Basic Research Focus

The dimethyl substituents increase lipophilicity (logP ~2.5), enhancing blood-brain barrier permeability but reducing aqueous solubility. Use shake-flask assays to measure logP and assess solubility in PBS (pH 7.4) .

Advanced Research Focus

The substituents may sterically hinder metabolism by cytochrome P450 enzymes, prolonging half-life. Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare with N-mono-methyl analogs to isolate steric vs. electronic effects .

What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

Basic Research Focus

Systematically vary substituents (e.g., alkyl, aryl, heteroaryl) on the tetrahydroquinoline and sulfonamide groups. Test analogs in enzyme inhibition assays (e.g., IC determination via fluorometric dihydropteroate synthase assays) .

Advanced Research Focus

Leverage fragment-based drug design (FBDD) to identify critical pharmacophores. Use X-ray crystallography or cryo-EM to resolve ligand-target complexes and guide rational modifications . For example, replacing dimethyl with cyclopropyl groups may enhance conformational rigidity and target engagement .

How can researchers address discrepancies between in vitro and in vivo efficacy data?

Basic Research Focus

In vitro-in vivo translation failures often result from poor bioavailability or off-target toxicity. Perform pharmacokinetic profiling (C, AUC, t) in rodent models and screen for hERG inhibition to rule out cardiotoxicity .

Advanced Research Focus

Use transgenic animal models (e.g., humanized CYP3A4 mice) to mimic human metabolism. Apply physiologically based pharmacokinetic (PBPK) modeling to predict dose-response relationships and optimize dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.